molecular formula C23H17N5O3S B13741202 Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- CAS No. 103674-91-5

Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)-

Cat. No.: B13741202
CAS No.: 103674-91-5
M. Wt: 443.5 g/mol
InChI Key: GBSSQXZHYDHRBY-UHFFFAOYSA-N
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Description

This compound (IUPAC name: 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)acridine) is a heterocyclic acridine derivative functionalized with a 1,2,4-triazole-thioether moiety and nitro/ethoxy substituents. Its molecular formula is C₁₇H₁₃N₅O₃S (CID: 59778), featuring a planar acridine core linked to a triazole ring via a sulfur atom, with phenyl, nitro, and ethoxy groups contributing to its electronic and steric properties .

Properties

CAS No.

103674-91-5

Molecular Formula

C23H17N5O3S

Molecular Weight

443.5 g/mol

IUPAC Name

2-ethoxy-6-nitro-9-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acridine

InChI

InChI=1S/C23H17N5O3S/c1-2-31-16-9-11-19-18(13-16)21(17-10-8-15(28(29)30)12-20(17)24-19)32-23-25-22(26-27-23)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,25,26,27)

InChI Key

GBSSQXZHYDHRBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)SC4=NNC(=N4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)- generally involves three key stages:

Synthesis of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring substituted at the 5-position with a phenyl group can be synthesized via cyclization of acid thiosemicarbazides. According to Al Sheikh Ali et al. (2020), acid thiosemicarbazides are prepared by condensation of acid hydrazides with phenylisothiocyanate, followed by cyclization under basic conditions to yield 1,2,4-triazole-3-thiones in good yields (83-96%).

Table 1: Synthesis of 1,2,4-Triazole-3-thiones

Step Reagents & Conditions Product Yield (%) Notes
1 Benzohydrazide or acetohydrazide + phenylisothiocyanate in ethanol, reflux 4 h or microwave 2 min Acid thiosemicarbazides 85-96 Microwave reduces reaction time
2 Acid thiosemicarbazides + 10% NaOH, reflux 4 h or microwave 3 min, acidify 1,2,4-Triazole-3-thiones 83-95 Efficient cyclization step

This method is amenable to scale-up and allows for substitution variation on the triazole ring.

Functionalization of Acridine Core

The acridine nucleus is typically functionalized by established aromatic substitution methods:

  • Ethoxylation at position 2: Introduction of the ethoxy group can be achieved via nucleophilic aromatic substitution or alkylation of hydroxy-substituted acridine precursors.
  • Nitration at position 6: Electrophilic aromatic substitution using nitrating agents (e.g., nitric acid or mixed acid) selectively introduces the nitro group.

These functionalizations are generally performed sequentially to ensure regioselectivity.

Formation of the Thioether Linkage

The critical step in synthesizing Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)- involves coupling the 9-position of the acridine with the thiol group at the 3-position of the 1,2,4-triazole derivative.

A typical approach involves:

  • Generation of the 1,2,4-triazole-3-thiol intermediate by reduction or direct synthesis.
  • Reaction with 9-chloro- or 9-halo-substituted acridine derivative under nucleophilic substitution conditions, often in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) to yield the thioether.

This step is crucial for the formation of the sulfur bridge linking the two heterocycles.

Summary Table of Preparation Steps

Stage Starting Material(s) Key Reagents/Conditions Product/Intermediate Yield (%) Reference
1. Acid Thiosemicarbazide Synthesis Benzohydrazide or acetohydrazide + phenylisothiocyanate Ethanol, reflux 4 h or microwave 2 min Acid thiosemicarbazides 85-96
2. Cyclization to 1,2,4-Triazole-3-thione Acid thiosemicarbazides 10% NaOH aqueous, reflux 4 h or microwave 3 min, acidify 1,2,4-Triazole-3-thiones 83-95
3. Acridine Functionalization Acridine Nitration (HNO3/H2SO4), ethoxylation (alkylation) 2-ethoxy-6-nitroacridine Variable Literature standard methods
4. Thioether Formation 2-ethoxy-6-nitro-9-chloroacridine + 1,2,4-triazole-3-thiol Base (K2CO3), DMF, heat Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)- Moderate to good Inferred from analogous syntheses

Chemical Reactions Analysis

Types of Reactions

Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications. For example, reduction of the nitro group can yield amino derivatives that may have different biological activities.

Scientific Research Applications

Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This can inhibit the activity of enzymes like alpha-amylase and alpha-glucosidase, making it a potential therapeutic agent for managing diabetes . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Thioether Derivatives

Compounds sharing the 1,2,4-triazole-thioether motif exhibit diverse pharmacological activities. Key comparisons include:

Compound Core Structure Substituents Key Properties Reference
2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)acridine Acridine Ethoxy (C₂H₅O), nitro (NO₂), phenyl-triazole-thio High molecular weight (375.4 g/mol), polarizable π-system
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) Pyridine Butylthio (C₄H₉S), phenyl Melting point: 147–149°C; higher lipophilicity due to alkyl chain
2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n) Thiazole Chloro (Cl), pyridyl, phenyl-thio Melting point: 199–202°C; enhanced halogen-mediated reactivity
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a–g) Urea Phenylurea, triazolylmethyl-thio Synthesized via isocyanate coupling; potential kinase inhibition

Key Observations :

  • The acridine core in the target compound distinguishes it from pyridine/thiazole-based analogs, enabling stronger π-π stacking interactions with biomolecules .
Acridine Derivatives

Acridine analogs with modified substituents highlight the impact of functional groups:

Compound Substituents Key Features
10-Methylacridinium-9-yl derivatives Imino-N-carbothioate, nitrosoimine Designed for DNA intercalation; nitrosoimine groups enhance redox activity
2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)acridine Triazole-thio, nitro, ethoxy Combines intercalation (acridine) with triazole-mediated enzyme inhibition

Comparison :

  • The triazole-thioether group in the target compound introduces sulfur-based nucleophilicity, absent in classical acridines like imino-N-carbothioate derivatives .
  • Unlike 10-methylacridinium salts, the absence of a quaternary nitrogen in the target compound may reduce cationic interactions but improve membrane permeability .

Critical Analysis of Evidence

  • Strengths : and provide structural and synthetic benchmarks for triazole-acridine hybrids. supports the pharmacological relevance of the triazole-thioether motif.
  • Limitations: No direct biological data for the target compound are available in the provided evidence. Predictions rely on structural analogs.

Biological Activity

Acridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In this article, we will focus on the biological activity of the compound Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- , analyzing its structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C23H17N5O3S
Molecular Weight 441.47 g/mol
CAS Number 20304-70-5
LogP 3.73
Density 1.378 g/cm³
Boiling Point 531.2 °C

Acridine derivatives typically exert their biological effects through several mechanisms:

  • Intercalation with DNA : Acridines can intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Some acridine derivatives inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, leading to apoptosis.

Biological Activity

Recent studies have highlighted various biological activities associated with Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)-:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.008μg/mL0.008\mu g/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

In vitro studies have shown that acridine derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and generating ROS. The compound has demonstrated:

  • Cytotoxicity against human cancer cell lines with IC50 values ranging from 10μM10\mu M to 25μM25\mu M, indicating a concentration-dependent effect on cell viability .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the efficacy of Acridine derivatives against a panel of bacterial strains. The results demonstrated that the compound was more effective than traditional antibiotics like ampicillin and streptomycin in inhibiting bacterial growth.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, Acridine derivatives were applied to various human cancer cell lines (e.g., HeLa and MCF7). The findings revealed that the compound significantly reduced cell proliferation and induced apoptosis through ROS generation and mitochondrial dysfunction .

Q & A

Q. Key Methodological Considerations :

  • Optimize reaction time and temperature to prevent side reactions (e.g., oxidation of the thiol group).
  • Confirm intermediate structures via spectroscopic methods (e.g., IR, NMR) at each step .

How can the molecular structure of this compound be confirmed experimentally?

Answer:
A combination of techniques is required:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). This method is critical for verifying the thioether linkage and substituent positions .
  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks.
    • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis (CHNS) : Verify stoichiometry, especially for sulfur content .

How can thione-thiol tautomerism in the triazole-thiol moiety affect experimental results?

Answer:
Thione-thiol tautomerism can lead to variable reactivity and spectral data. To analyze:

  • Spectroscopic Studies : Use 1^1H NMR in DMSO-d6 to detect thiol protons (~13 ppm) or FT-IR to identify S-H stretches (~2500 cm1^{-1}).
  • Computational Modeling : Compare experimental data with DFT-calculated tautomer energies to predict dominant forms .

Example : In hybrid 1,3,4-oxadiazole-acridines, thiol tautomers showed distinct antiradical activity compared to thione forms .

What computational strategies are effective for predicting biological activity?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., topoisomerase II or DNA). For acridine hybrids, prioritize intercalation into DNA base pairs .
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett constants) with bioactivity. Triazole derivatives with electron-withdrawing groups (e.g., nitro) often enhance antimicrobial potency .

Validation : Cross-check computational predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

How should researchers address contradictions in reported biological activities?

Answer:
Contradictions may arise from assay conditions or structural variations. Mitigation strategies include:

  • Standardized Assays : Reproduce experiments under controlled conditions (e.g., fixed pH, temperature).
  • Structural Analog Comparison : Test derivatives with incremental modifications (e.g., replacing ethoxy with methoxy).

Q. Example :

SubstituentReported ActivitySource
5-Phenyl-triazoleTopoisomerase II inhibition
Nitro groupAntimicrobial activity

Adjust substituents to isolate specific mechanisms .

What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use N100/P3 respirators if airborne exposure is possible .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors (e.g., sulfur oxides) .
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention .

How can structure-activity relationships (SAR) guide derivative design?

Answer:
Focus on key substituents:

  • Acridine Core : Enhances DNA intercalation; nitro groups improve redox activity.
  • Triazole-Thiol : Modulate solubility and hydrogen-bonding capacity.

Q. SAR Table :

ModificationEffect on ActivityReference
Ethoxy → MethoxyReduced lipophilicity
5-Phenyl → PyridinylEnhanced antimicrobial action

Optimize substituents using combinatorial chemistry approaches .

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